molecular formula C18H16ClF3N2O2S B11666042 N-(3-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

N-(3-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11666042
M. Wt: 416.8 g/mol
InChI Key: IWADIEZHUMJRFJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and a cyclohepta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohepta[b]thiophene core: This can be achieved through a series of cyclization reactions.

    Introduction of the trifluoroacetyl group: This step often involves the use of trifluoroacetic anhydride under controlled conditions.

    Attachment of the chlorophenyl group: This is usually done via a substitution reaction using a chlorophenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorophenyl group may contribute to binding affinity with certain proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl and chlorophenyl groups but lacks the cyclohepta[b]thiophene core.

    Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

N-(3-chlorophenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its combination of a trifluoromethyl group, a chlorophenyl group, and a cyclohepta[b]thiophene core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H16ClF3N2O2S

Molecular Weight

416.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H16ClF3N2O2S/c19-10-5-4-6-11(9-10)23-15(25)14-12-7-2-1-3-8-13(12)27-16(14)24-17(26)18(20,21)22/h4-6,9H,1-3,7-8H2,(H,23,25)(H,24,26)

InChI Key

IWADIEZHUMJRFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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